Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate
Description
Historical Context of Thiazole-Based Heterocyclic Compounds in Medicinal Chemistry
Thiazole derivatives have been pivotal in drug development since the discovery of penicillin, which contains a β-lactam-thiazolidine fused ring system. The thiazole ring’s aromaticity, conferred by delocalized π-electrons across sulfur and nitrogen atoms, enables diverse reactivity and binding interactions with biological targets. Early synthetic methods, such as the Hantzsch thiazole synthesis (reaction of α-haloketones with thioamides), laid the groundwork for creating structurally complex derivatives. Modern innovations include microwave-assisted cyclization and transition metal-catalyzed cross-coupling, which improve yield and selectivity.
The pharmacological versatility of thiazoles is exemplified by drugs like sulfathiazole (antibacterial), dasatinib (anticancer), and ritonavir (antiviral). Recent preclinical studies highlight thiazole-containing compounds with IC~50~ values below 1 μM against viral proteases and cancer cell lines. For instance, benzothiazole-imine hybrids inhibit Middle East respiratory syndrome coronavirus (MERS-CoV) entry with IC~50~ values as low as 0.09 μM. These advancements underscore the thiazole scaffold’s adaptability in addressing emerging therapeutic challenges.
Structural Significance of Methoxyphenyl and Benzenecarboxylate Moieties
The methoxyphenyl group (-C~6~H~4~OCH~3~) in this compound enhances electronic and steric properties. The methoxy substituent’s electron-donating effect increases aromatic ring electron density, facilitating π-π stacking with hydrophobic protein pockets. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 2-(4-methoxyphenyl)benzothiazol, reveal chemical shifts at δ 3.87 ppm for the methoxy proton, confirming its electron-rich character.
The benzenecarboxylate ester (-COOCH~3~) contributes to the molecule’s lipophilicity and metabolic stability. Esters are prone to hydrolysis by esterases, enabling controlled drug release in physiological environments. X-ray crystallography of related esters shows planar geometries that favor membrane penetration. For example, methyl benzoate derivatives exhibit logP values >2.5, indicating favorable partitioning into lipid bilayers.
Table 1: Key Structural Features and Their Pharmacological Implications
Rationale for Investigating Hybrid Thiazole-Aromatic Esters
Hybrid molecules combining thiazole and aromatic esters exploit synergistic effects between heterocyclic reactivity and ester-driven pharmacokinetics. The thiazole ring’s C-2 position is highly electrophilic, allowing nucleophilic substitution to introduce diverse substituents. Coupling this with methoxyphenyl and benzenecarboxylate groups creates multifunctional ligands capable of simultaneous interactions with multiple biological targets.
For instance, pyridine-thiazole hybrids demonstrate dual inhibition of topoisomerase II and receptor tyrosine kinases, reducing drug resistance in cancer therapy. Similarly, introducing ester groups into thiazole derivatives enhances blood-brain barrier penetration, as seen in neuroactive compounds targeting 5-HT~7~ receptors. Molecular docking studies of this compound analogs predict strong binding to protease active sites, with binding energies < -8.0 kcal/mol.
Table 2: Synthetic Strategies for Thiazole-Aromatic Hybrids
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Microwave cyclization | Solvent-free, 300W, 6 min | 94 | |
| Hantzsch synthesis | Ethanol reflux, 12 h | 78 | |
| Suzuki coupling | Pd(PPh~3~)~4~, DMF, 80°C | 85 |
The structural complexity of this compound positions it as a candidate for fragment-based drug discovery. Its modular design allows iterative optimization of each moiety to enhance potency and selectivity. Future research should explore structure-activity relationships (SAR) through systematic substitution at the thiazole C-4 and benzene C-2 positions, guided by computational models and high-throughput screening.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-21-15-9-7-12(8-10-15)16-11-23-17(19-16)13-3-5-14(6-4-13)18(20)22-2/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLKFLZPXWTQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to its observed biological activities. The exact mechanism of action can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives
Compounds such as 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) share the 4-methoxyphenyl substituent but feature a 1,3,4-oxadiazole core instead of thiazole. Oxadiazoles are less electron-rich due to the absence of sulfur, which may reduce π-π stacking interactions in biological targets. LMM5 demonstrated antifungal activity against Candida species, though with lower potency compared to Fluconazole .
Triazole Derivatives
Substituent Modifications
Quinazoline Derivatives
Methyl 3-[(4-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxylate replaces the thiazole with a quinazoline core, introducing sulfanyl and oxidanyl groups. The quinazoline scaffold is larger and more planar, favoring intercalation in biological macromolecules. However, the 4-methoxyphenyl group remains a common feature, suggesting shared synthetic pathways for aryl substitution .
Herbicidal Thiazole Derivatives
Structural and Functional Data Table
Key Research Findings
- Electron-Donating Effects : The 4-methoxyphenyl group consistently enhances electron density across analogs, improving interactions with biological targets (e.g., fungal enzymes or plant cell receptors) .
- Core Flexibility : Thiazole and oxadiazole derivatives exhibit divergent activity profiles; thiazoles may favor agrochemical applications, while oxadiazoles show promise in antimicrobial contexts .
- Synthetic Accessibility : The use of SHELX software for crystallographic refinement underscores the importance of structural precision in optimizing these compounds .
Biological Activity
Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate (CAS No. 321430-11-9) is a compound that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and various biological effects, including anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 325.38 g/mol. The compound features a thiazole ring and a methoxy-substituted phenyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15NO3S |
| Molecular Weight | 325.38 g/mol |
| CAS Number | 321430-11-9 |
| Synonyms | Methyl benzoate derivative |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with methoxy-substituted phenolic compounds. The synthesis can be performed through various methods, including one-pot reactions or multi-step processes that yield high purity compounds suitable for biological testing .
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. In vitro assays showed that these compounds can effectively reduce cell viability in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
Thiazole-containing compounds are also noted for their antimicrobial activities. This compound has shown promising results against a range of bacterial strains. Studies report minimum inhibitory concentrations (MICs) that indicate effective inhibition of bacterial growth, making it a candidate for further development as an antibacterial agent .
Antioxidant Activity
The antioxidant capabilities of this compound have been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results suggest that this compound exhibits significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
- Anticancer Study : A study involving the application of thiazole derivatives in colon cancer models demonstrated that the compound significantly inhibited tumor growth compared to controls. The mechanism was linked to enhanced apoptosis rates and reduced proliferation markers in treated cells.
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus and exhibited effective bactericidal activity at low concentrations.
- Oxidative Stress Research : A recent publication highlighted the role of this compound in reducing oxidative stress markers in diabetic rats, suggesting its therapeutic potential in managing diabetes-related complications.
Q & A
Basic: What are the established synthetic routes for Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via a Hantzsch thiazole formation. A common route involves:
Condensation of 4-methoxybenzaldehyde with methyl 4-(bromoacetyl)benzoate in the presence of thiourea under reflux in ethanol.
Monitoring reaction progress via TLC and isolating the product via recrystallization.
Optimization Strategies:
- Vary solvents (e.g., DMF for higher solubility) or catalysts (e.g., acetic acid for improved cyclization).
- Adjust stoichiometric ratios (e.g., excess thiourea to drive thiazole ring closure) .
Advanced: How can discrepancies between crystallographic and spectroscopic data be resolved during structural elucidation?
Methodological Answer:
X-ray Crystallography: Refine the structure using programs like SHELXL to resolve ambiguities in electron density maps .
NMR Analysis: Compare experimental -/-NMR shifts with DFT-calculated values to validate stereoelectronic effects.
Mass Spectrometry: Confirm molecular weight via HRMS to rule out impurities. Contradictions may arise from polymorphism (XRD) vs. dynamic effects (NMR); cross-validation with multiple techniques is critical .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation (Category 4 acute toxicity) .
- Storage: Keep in airtight containers at 2–8°C, away from light and oxidizing agents.
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What experimental approaches are effective for studying this compound’s bioactivity and mechanism of action?
Methodological Answer:
In Vitro Assays: Screen for kinase inhibition using fluorescence polarization or ATP-binding assays.
Target Identification: Employ thermal shift assays to monitor protein-ligand stabilization or CRISPR-Cas9 gene editing to validate target pathways.
In Vivo Models: Use zebrafish embryos for toxicity profiling or murine xenografts for antitumor activity. Dose-response studies should account for metabolic stability (e.g., liver microsome assays) .
Basic: Which analytical techniques are most reliable for purity assessment and structural validation?
Methodological Answer:
- HPLC-PDA: Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%).
- FT-IR: Confirm functional groups (e.g., ester C=O at ~1720 cm, thiazole C=N at ~1600 cm).
- Elemental Analysis: Validate empirical formula within ±0.3% error .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
Molecular Docking: Use AutoDock Vina to simulate binding poses in enzyme active sites (e.g., COX-2 or EGFR).
MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA).
QSAR Modeling: Corrogate substituent effects (e.g., methoxy vs. nitro groups) on bioactivity using partial least squares regression .
Advanced: How do structural analogs with modified substituents affect this compound’s physicochemical properties?
Methodological Answer:
Comparative LogP Studies: Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO) to measure hydrophobicity changes via shake-flask method.
Thermal Stability: Perform DSC/TGA to assess melting points and decomposition pathways.
SAR Analysis: Test analogs in enzyme inhibition assays to identify critical substituents (e.g., thiazole ring vs. ester linkage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
